molecular formula C18H19Cl2N B11520390 1-[(2,6-Dichlorophenyl)methyl]-6-ethyl-1,2,3,4-tetrahydroquinoline

1-[(2,6-Dichlorophenyl)methyl]-6-ethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B11520390
M. Wt: 320.3 g/mol
InChI Key: OCGCMDPWHKVWNS-UHFFFAOYSA-N
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Description

1-[(2,6-Dichlorophenyl)methyl]-6-ethyl-1,2,3,4-tetrahydroquinoline is an organic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a dichlorophenyl group attached to a tetrahydroquinoline core, which is further substituted with an ethyl group

Preparation Methods

The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-6-ethyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichlorobenzyl chloride and 6-ethyl-1,2,3,4-tetrahydroquinoline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Reaction Mechanism: The nucleophilic attack of the tetrahydroquinoline nitrogen on the electrophilic carbon of the dichlorobenzyl chloride results in the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, such as using continuous flow reactors or employing catalysts to improve reaction efficiency.

Chemical Reactions Analysis

1-[(2,6-Dichlorophenyl)methyl]-6-ethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation reactions can introduce additional halogen atoms into the molecule.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydroxy derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[(2,6-Dichlorophenyl)methyl]-6-ethyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-6-ethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

1-[(2,6-Dichlorophenyl)methyl]-6-ethyl-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    2,6-Dichlorobenzylamine: This compound shares the dichlorobenzyl group but lacks the tetrahydroquinoline core.

    6-Ethyl-1,2,3,4-tetrahydroquinoline: This compound has the tetrahydroquinoline core with an ethyl group but lacks the dichlorobenzyl substitution.

    2,6-Dichlorophenylacetic acid: This compound contains the dichlorophenyl group but has a different functional group (carboxylic acid) instead of the tetrahydroquinoline core.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C18H19Cl2N

Molecular Weight

320.3 g/mol

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-6-ethyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C18H19Cl2N/c1-2-13-8-9-18-14(11-13)5-4-10-21(18)12-15-16(19)6-3-7-17(15)20/h3,6-9,11H,2,4-5,10,12H2,1H3

InChI Key

OCGCMDPWHKVWNS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(CCC2)CC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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